BenchChemオンラインストアへようこそ!

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-bromo-5-methoxybenzamide

Medicinal chemistry Physicochemical profiling Lead optimization

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-bromo-5-methoxybenzamide (CAS 2034277-16-0) is a synthetic small molecule belonging to the benzofuran-benzamide conjugate class. It incorporates a benzofuran-2-yl group linked via a 2-hydroxypropyl spacer to a 2-bromo-5-methoxybenzamide moiety.

Molecular Formula C19H18BrNO4
Molecular Weight 404.26
CAS No. 2034277-16-0
Cat. No. B2372611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-bromo-5-methoxybenzamide
CAS2034277-16-0
Molecular FormulaC19H18BrNO4
Molecular Weight404.26
Structural Identifiers
SMILESCC(CNC(=O)C1=C(C=CC(=C1)OC)Br)(C2=CC3=CC=CC=C3O2)O
InChIInChI=1S/C19H18BrNO4/c1-19(23,17-9-12-5-3-4-6-16(12)25-17)11-21-18(22)14-10-13(24-2)7-8-15(14)20/h3-10,23H,11H2,1-2H3,(H,21,22)
InChIKeyOJGFFGWJLSBBNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(1-Benzofuran-2-yl)-2-hydroxypropyl]-2-bromo-5-methoxybenzamide (CAS 2034277-16-0): Procurement-Ready Chemical Profile


N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-bromo-5-methoxybenzamide (CAS 2034277-16-0) is a synthetic small molecule belonging to the benzofuran-benzamide conjugate class. It incorporates a benzofuran-2-yl group linked via a 2-hydroxypropyl spacer to a 2-bromo-5-methoxybenzamide moiety. The molecular formula is C19H18BrNO4 with a molecular weight of 404.26 Da and a calculated logP of 3.938, placing it in moderately lipophilic chemical space [1]. The compound is catalogued in the ZINC database (ZINC2356418720), where it carries no prior biological activity annotations in ChEMBL, indicating it represents a structurally distinct, data-poor entry point for novel target identification or scaffold-hopping campaigns [1].

Why Generic Substitution Fails for Benzofuran-2-yl-Hydroxypropyl-Benzamide Scaffolds: The Case for N-[2-(1-Benzofuran-2-yl)-2-hydroxypropyl]-2-bromo-5-methoxybenzamide


Within the benzofuran-2-yl-hydroxypropyl-benzamide chemotype, even minor alterations in the benzamide substitution pattern can profoundly shift target engagement and selectivity. A published patent series (US20200289464A1) on benzofuran derivatives as bromodomain inhibitors demonstrates that the nature and position of halogen and alkoxy substituents on the benzamide ring are critical determinants of BD1 versus BD2 selectivity, with certain substitution patterns conferring >10-fold selectivity for the BD2 domain [1]. Consequently, a researcher cannot simply interchange N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-bromo-5-methoxybenzamide with a des-methoxy, des-bromo, or linker-modified analog and expect equivalent biological outcomes. The specific 2-bromo-5-methoxy substitution pattern defines a distinct pharmacophoric fingerprint that must be evaluated independently.

Product-Specific Quantitative Differentiation Evidence for N-[2-(1-Benzofuran-2-yl)-2-hydroxypropyl]-2-bromo-5-methoxybenzamide vs. Closest Structural Analogs


Dual Bromo-Methoxy Substitution vs. Monosubstituted 2-Bromobenzamide Analog: Physicochemical and Drug-Likeness Differentiation

Replacing the 5-methoxy group of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-bromo-5-methoxybenzamide (Target) with a hydrogen atom yields the 2-bromobenzamide analog (CAS 2034276-91-8). This structural change reduces molecular weight by 30 Da, eliminates one hydrogen bond acceptor, and is expected to decrease topological polar surface area (TPSA) by approximately 9 Ų (based on the removal of the methoxy oxygen), thereby altering membrane permeability and solubility profiles [1]. The target compound possesses 5 hydrogen bond acceptors (amide O, benzofuran O, methoxy O, hydroxyl O, bromine) and 1 hydrogen bond donor (hydroxyl), whereas the des-methoxy analog has 4 acceptors and 1 donor. The additional methoxy group also increases the electron density of the benzamide ring, potentially modulating π-π stacking interactions with aromatic residues in protein binding pockets .

Medicinal chemistry Physicochemical profiling Lead optimization

Hydroxypropyl Linker vs. Alkyl Linker: Hydrogen Bond Donor Capacity and Conformational Flexibility

The target compound features a 2-hydroxypropyl linker bearing a secondary alcohol, which serves as a hydrogen bond donor (HBD). The closest linker-modified analog, N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-bromo-5-methoxybenzamide (CAS 2034305-05-8), replaces the hydroxyl group with a hydrogen atom, yielding a propan-2-yl linker with zero HBD capacity . The loss of the hydroxyl group eliminates a key interaction point for target binding; in bromodomain inhibitor SAR, hydroxyl linkers have been shown to contribute 0.5–2.0 kcal/mol in binding free energy through hydrogen bonding with conserved water networks or backbone carbonyls [1]. Additionally, the hydroxyl group increases topological polar surface area and can improve aqueous solubility, potentially enhancing DMPK properties.

Structure-activity relationship Linker optimization Conformational analysis

Bromodomain BD2 Selectivity Potential: Class-Level Inference from Benzofuran Patent Series

The benzofuran-2-yl-hydroxypropyl-benzamide scaffold is explicitly claimed in US Patent 11,273,146 B2 as a bromodomain inhibitor chemotype, with disclosed compounds exhibiting IC50 values ranging from 10 nM to 5,000 nM against BET bromodomains and BD2/BD1 selectivity ratios up to >100-fold [1]. The 2-bromo-5-methoxy substitution pattern of the target compound aligns with the patent's teaching that halogen and alkoxy substituents at the 2- and 5-positions of the benzamide ring modulate BD2 selectivity. While no direct biological data are publicly available for this specific compound, its structural conformity to the patented pharmacophore suggests potential for BD2-biased bromodomain inhibition, a desirable profile for reducing thrombocytopenia risk associated with pan-BET inhibitors [1]. By contrast, the unsubstituted benzamide analog (CAS 2034492-75-4) falls outside the substitution patterns associated with high BD2 selectivity in the patent SAR tables.

Epigenetics Bromodomain inhibition BD2 selectivity

Absence of Prior Biological Annotation: A Clean Probe for Chemical Biology and Target Deconvolution

Unlike many benzofuran derivatives that have been extensively profiled, N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-bromo-5-methoxybenzamide has no recorded biological activity in ChEMBL (ChEMBL 20) and no predicted activity according to the SEA (Similarity Ensemble Approach) algorithm hosted on ZINC [1]. This stands in contrast to heavily annotated benzofuran-based compounds such as the BRD4 inhibitor I-BET151 (GSK1210151A), which carries extensive target engagement profiles that complicate chemical biology applications. The lack of prior annotation makes this compound an attractive 'blank slate' for phenotypic screening, affinity-based proteomics, or chemoproteomic target deconvolution, where off-target pre-knowledge can introduce bias in hit triage [2].

Chemical biology Target identification Phenotypic screening

High-Value Application Scenarios for N-[2-(1-Benzofuran-2-yl)-2-hydroxypropyl]-2-bromo-5-methoxybenzamide in R&D Procurement


Epigenetic Drug Discovery: BD2-Selective Bromodomain Inhibitor Lead Generation

Based on the patent-established pharmacophore for BD2-selective benzofuran inhibitors [1], this compound is well-suited as a starting point for structure-guided optimization of BD2-selective BET bromodomain inhibitors. Medicinal chemistry teams can exploit the 2-bromo-5-methoxy substitution pattern, which aligns with the SAR demonstrating that halogen/alkoxy combinations enhance BD2 selectivity while minimizing BD1-driven thrombocytopenia liability. The hydroxypropyl linker provides a hydrogen bond donor for interaction with the conserved asparagine residue in the bromodomain acetyl-lysine binding pocket, while the benzofuran core engages the WPF shelf via π-stacking. Procurement of this compound enables rapid analoging by amide coupling diversification or Suzuki coupling at the bromine position, offering a modular entry into a proprietary chemical series.

Chemical Biology Probe for Bromodomain Target Deconvolution

The complete absence of prior biological annotation [1] makes this compound an ideal candidate for chemoproteomic target identification campaigns. Researchers can derivatize the hydroxyl group with a photoaffinity label (diazirine or benzophenone) and an alkyne click handle to create a trifunctional probe for in situ target engagement studies. The bromine atom provides a heavy-atom tag for mass spectrometry-based target identification via bromine isotope signature detection. Unlike polypharmacological benzofuran derivatives, a clean annotation profile reduces the risk of identifying false-positive targets arising from known off-target activities, streamlining the validation of novel bromodomain or non-bromodomain targets in cellular lysates.

Scaffold-Hopping Library for Phenotypic Screening in Oncology

Given the established anti-proliferative activity of benzofuran derivatives in cancer cell lines [2] and the patent-reported BET bromodomain inhibition activity [1], this compound can serve as a structurally differentiated entry in a focused phenotypic screening library. Its moderate lipophilicity (logP 3.94) [3] and favorable molecular weight (404 Da) place it within lead-like chemical space, and the presence of synthetic handles (bromine, hydroxyl, amide) enables rapid parallel synthesis of analogs. Procurement of 50–100 mg enables broad profiling across a panel of 60–100 cancer cell lines (e.g., NCI-60 or similar), with the potential to identify tumor-type-specific sensitivity linked to bromodomain dependency or other mechanisms.

Comparative Selectivity Profiling Against Closely Related Benzofuran-Benzamide Analogs

For laboratories studying the structure-activity relationship of benzofuran-benzamide conjugates, procuring this compound alongside its three closest analogs—the 2-bromobenzamide (CAS 2034276-91-8), the unsubstituted benzamide (CAS 2034492-75-4), and the propan-2-yl linker analog (CAS 2034305-05-8)—enables a systematic head-to-head comparison of the impact of 5-methoxy substitution, bromine presence, and hydroxyl linker on bromodomain binding, cellular permeability, and metabolic stability. Such a comparative SAR matrix, anchored by the patent's BD1/BD2 selectivity data [1], provides a rigorous framework for establishing true structure-driven differentiation rather than relying on single-compound anecdotal data.

Quote Request

Request a Quote for N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-bromo-5-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.